molecular formula C15H20N4O5 B2357784 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 941984-10-7

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2357784
CAS No.: 941984-10-7
M. Wt: 336.348
InChI Key: UYBCEKQJGQZPBR-UHFFFAOYSA-N
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Description

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound with a distinct chemical structure, known for its potential applications in various scientific fields. Its unique configuration, involving methoxy groups and dioxo functional groups, plays a significant role in its chemical behavior and biological interactions.

Properties

IUPAC Name

2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5/c1-9-7-17-13-11(12(9)24-4)14(21)19(15(22)18(13)2)8-10(20)16-5-6-23-3/h7H,5-6,8H2,1-4H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBCEKQJGQZPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step organic synthesis approach is typically employed. One common route involves:

  • Starting with a pyrido[2,3-d]pyrimidine core.

  • Functionalizing the core with methoxy and methyl groups.

  • Introducing the acetamide moiety via amidation reactions.

Industrial Production Methods

In an industrial setting, the synthesis involves:

  • Large-scale reactions in batch reactors.

  • Strict control of temperature and pH to ensure high yield and purity.

  • Use of organic solvents such as dichloromethane or acetonitrile to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions:

  • Oxidation: : Addition of oxidizing agents like potassium permanganate can lead to the formation of oxidized derivatives.

  • Reduction: : Using reducing agents like sodium borohydride to reduce the dioxo groups.

  • Substitution: : Reactions with halogenating agents can introduce halogen atoms at specific positions in the molecule.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Halogenating agents: Thionyl chloride, phosphorus tribromide.

Major Products

  • Oxidized derivatives with higher functional group reactivity.

  • Reduced compounds with altered pharmacological properties.

  • Halogenated derivatives useful in medicinal chemistry for drug development.

Scientific Research Applications

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide has found applications in:

  • Chemistry: : As a building block in organic synthesis and a reagent in complex reaction mechanisms.

  • Biology: : Investigating its role as an enzyme inhibitor or a ligand for receptor studies.

  • Medicine: : Exploring its potential as an anti-inflammatory or anticancer agent.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound's mechanism of action primarily involves interaction with specific molecular targets:

  • Binding to enzyme active sites, thereby inhibiting their function.

  • Modulating signaling pathways by interacting with cellular receptors.

  • Influencing gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Compared to similar compounds, 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide stands out due to:

  • Its unique methoxy and dioxo functional groups, which impart distinct reactivity.

  • Higher selectivity and potency in biological assays.

  • Enhanced stability under physiological conditions.

Similar Compounds

  • 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

  • N-(2-methoxyethyl)-2-(1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-5-yl)acetamide

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